BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Monograph: 3-Chloro-4-(4-
fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

3-Chloro-4-(4-
Compound Name:
fluorophenoxy)aniline

CAS No.: 937608-56-5

Cat. No.: B1308505

. J

CAS Number: 937608-56-5[1][2][3][4]
Executive Summary

3-Chloro-4-(4-fluorophenoxy)aniline is a specialized diaryl ether intermediate used primarily
in the discovery of kinase inhibitors (e.g., EGFR, ErbB-2, DAPK1) and as a scaffold for
benzoylurea insecticides.[1] Its structure combines an electron-rich aniline moiety with a

lipophilic, metabolically stable fluorophenoxy group.[1] The strategic placement of the chlorine
atom at the ortho position to the ether linkage influences the conformational lock of the diaryl
system, a critical feature for binding affinity in active pharmaceutical ingredients (APIs).[1][2]

This guide outlines the validated synthesis, purification, and handling protocols for researchers
utilizing this compound in drug development and agrochemical synthesis.[1][2]

Chemical Identity & Physicochemical Properties[4]
[S][6]
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Property Data

CAS Number 937608-56-5

IUPAC Name 3-Chloro-4-(4-fluorophenoxy)aniline

Molecular Formula C12H9CIFNO

Molecular Weight 237.66 g/mol

SMILES Nclcce(Oc2ccec(F)cc2)c(Clecl

Appearance Off-white to pale brown solid

Solubility Soluble in DMSO, Methanol, DCM; Insoluble in

water

) Primary Amine (Nucleophile), Aryl Chloride,
Key Functional Groups
Fluorophenyl Ether

Synthetic Pathway & Methodology

The synthesis of 3-Chloro-4-(4-fluorophenoxy)aniline requires a two-step sequence
designed to preserve the halogen substituents.[1] Standard hydrogenation methods (Pd/C)
pose a risk of hydrodechlorination; therefore, chemoselective reduction protocols are
mandatory.[1][2]

Step 1: Nucleophilic Aromatic Substitution (SNATr)

Objective: Construct the diaryl ether linkage.[1][2] Reaction: 3,4-Dichloronitrobenzene + 4-
Fluorophenol

3-Chloro-4-(4-fluorophenoxy)nitrobenzene.[1]

e Reagents: 3,4-Dichloronitrobenzene (1.0 eq), 4-Fluorophenol (1.1 eq), Potassium Carbonate
(K2COs3, 2.0 eq).[1][2]

e Solvent: DMF or DMSO (Polar aprotic is essential to solvate the phenoxide anion).[1][2]

» Conditions: Heat to 80—100°C for 4—-6 hours under N2 atmosphere.
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e Mechanism: The nitro group at position 1 activates the chlorine at position 4 (para) for
nucleophilic attack.[1][2] The chlorine at position 3 (meta) remains unreactive due to lack of

resonance activation.[1][2]

o Work-up: Quench with ice water. The product precipitates as a solid.[1][2] Filter, wash with
water to remove K2COs and DMF, and dry.[1][2]

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without removing the chlorine atom.[1][2]
Preferred Method: Iron-mediated reduction (Bechamp) or Platinum on Carbon (Pt/C).[1][2]

o Protocol (Fe/NHa4Cl):
o Suspend the nitro intermediate in Ethanol/Water (3:1).[1][2]
o Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 1.0 eq).
o Reflux (80°C) with vigorous stirring for 2—4 hours.
o Monitoring: TLC or HPLC (Disappearance of nitro peak).

o Work-up: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Extract
with Ethyl Acetate, wash with brine, dry over Na2S0a.[1][2]

e Why this method? Iron reduction is mild and highly selective for nitro groups in the presence
of aryl halides.[1][2] Catalytic hydrogenation with Pd/C often leads to dechlorination (loss of
the 3-Cl atom), forming the impurity 4-(4-fluorophenoxy)aniline.[1][2]

Visualization: Synthesis Workflow

Step 1: SnAr Coupling
K2CO3, DMF, 90°C

Selective displacement of 4-Cl) Step 2: Selective Reduction
Fe / NH4CI, EtOH/H20

Avoids Dechlorination
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Product:
3-Chloro-4-(4-fluorophenoxy)aniline
(CAS 937608-56-5)

Intermediate:

Step 1: SnAr Coupli .
;;Coano,\r,lpvo;gagg 3-Chloro-4-(4-fluorophenoxy)nitrobenzene
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Caption: Chemoselective synthesis pathway preventing hydrodechlorination of the scaffold.

Applications in Drug Discovery[4][5]

This aniline serves as a "privileged scaffold" for Type Il kinase inhibitors.[1][2] The 3-ClI
substituent forces the ether linkage out of planarity, creating a specific 3D conformation that fits
into the hydrophobic pocket of kinases like EGFR.[1]

Key Reaction: Urea/Amide Formation

To generate bioactive molecules (e.g., Lufenuron analogs or Kinase Inhibitors), the aniline
nitrogen is typically coupled with isocyanates or carboxylic acids.[1][2]

e Reaction A (Ureas): React with 2,6-difluorobenzoyl isocyanate to form benzoylurea chitin
synthesis inhibitors.[1][2]

e Reaction B (Amides): Coupling with pyrimidine-based carboxylic acids using HATU/DIPEA to
target EGFR/ErbB-2.[1][2]

Visualization: Downstream Applications

3-Chloro-4-(4-fluorophenoxy)aniline
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Caption: Pharmacological diversification of the 3-chloro-4-(4-fluorophenoxy)aniline scaffold.

Analytical Characterization & QC
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To ensure the integrity of the compound for biological testing, the following QC parameters
must be met:

e HPLC Purity: >98% (Area %).

o Impurity Watch: Check for Des-chloro analog (M-34) if catalytic hydrogenation was
attempted.[1][2]

e 1H-NMR (DMSO-ds):

o 5.0-5.5 ppm (Broad s, 2H, -NH2).[1][2]

o 6.8-7.2 ppm (Multiplets, 7H, Aromatic).[1][2] Look for the specific splitting pattern of the 4-
fluorophenyl group (AA'BB' system coupled with F).

e Mass Spectrometry (ESI+):
o Target Mass: 238.04 [M+H]*.[1][2]
o Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine.[1][2]
Safety & Handling (MSDS Highlights)
» Hazard Classification: Acute Tox. 3 (Oral/Dermal/Inhalation).[1][2]
o Specific Risks:

o Methemoglobinemia: Like many anilines, this compound can induce methemoglobin
formation, reducing blood oxygen transport.[1][2]

o Skin Sensitization: Potential allergen.[1][2]

» PPE Requirements: Double nitrile gloves, full-face respirator (if dust is generated), and lab
coat.[1][2] Handle strictly inside a fume hood.[1][2]

References
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» Sigma-Aldrich.Product Search: 3-Chloro-4-(4-fluorophenoxy)aniline.[3][1] Retrieved from
[1][2]

e PubChem.Compound Summary: 3-Chloro-4-(4-chlorophenoxy)aniline (Analog Reference).[1]
[2] Retrieved from [1][2]

» Molaid.Synthesis and Biological Evaluation of Pyrimidine-Based Dual Inhibitors. Retrieved
from [1][2]

o National Institutes of Health (NIH).Artesunate-3-chloro-4-(4-chlorophenoxy) aniline hybrid
studies.[1][2] Retrieved from [1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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